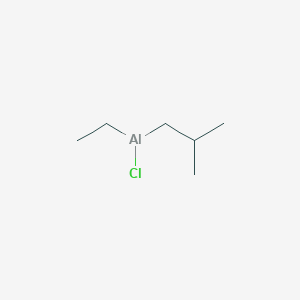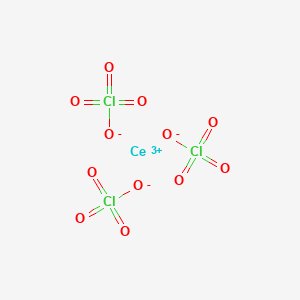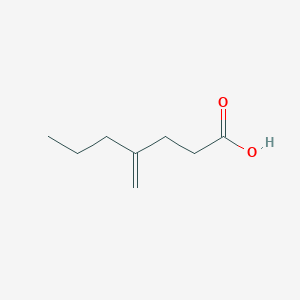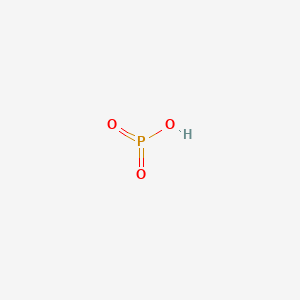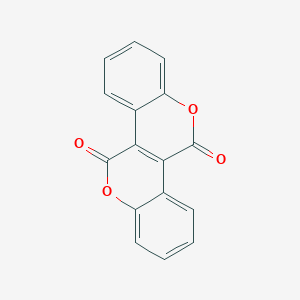
Chromeno(4,3-c)chromene-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromeno(4,3-c)chromene-5,11-dione, commonly known as quinone, is a naturally occurring organic compound. It is a yellow crystalline solid with a molecular formula C16H8O3. Quinone is widely used in various fields, including organic chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
Quinone exerts its biological activity through various mechanisms, including the generation of reactive oxygen species (ROS), the inhibition of enzymes, and the induction of apoptosis. Quinone can generate ROS through its redox cycling, which can lead to oxidative damage to cellular components, such as DNA and proteins. Quinone can also inhibit enzymes, such as topoisomerase and NADH dehydrogenase, which are involved in various biological processes. Finally, quinone can induce apoptosis, which is a process of programmed cell death that plays a crucial role in various physiological and pathological processes.
Effets Biochimiques Et Physiologiques
Quinone has various biochemical and physiological effects, depending on its concentration and exposure time. At low concentrations, quinone can act as an antioxidant, protecting cells from oxidative damage. At high concentrations, quinone can induce oxidative stress, leading to cellular damage and death. Quinone can also affect various physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Quinone can modulate the immune response by regulating cytokine production and phagocytosis. Quinone can affect the cardiovascular system by inducing vasoconstriction and decreasing cardiac output. Quinone can also affect the nervous system by inducing neurotoxicity and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Quinone has various advantages and limitations for lab experiments. Its advantages include its ease of synthesis, its stability, and its versatility as a reagent. Its limitations include its toxicity, its instability in solution, and its potential to generate ROS. Therefore, proper precautions, such as the use of protective equipment and the handling of quinone in a fume hood, should be taken when working with quinone.
Orientations Futures
There are various future directions for the study of quinone. One direction is to explore the potential of quinone as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate the role of quinone in the pathogenesis of various diseases, such as Parkinson's disease and Alzheimer's disease, as it has been implicated in the generation of ROS and neurodegeneration. Finally, another direction is to develop new methods for the synthesis of quinone and its derivatives, as it has various applications in organic chemistry, biochemistry, and pharmaceuticals.
Conclusion:
In conclusion, quinone is a naturally occurring organic compound with various applications in organic chemistry, biochemistry, and pharmaceuticals. Quinone can be synthesized through various methods, and its scientific research application includes its use as a reagent, an antitumor agent, an antibacterial agent, and an antifungal agent. Quinone exerts its biological activity through various mechanisms, and its biochemical and physiological effects depend on its concentration and exposure time. Quinone has various advantages and limitations for lab experiments, and its future directions include its potential as an anticancer agent, its role in the pathogenesis of various diseases, and the development of new synthesis methods.
Méthodes De Synthèse
Quinone can be synthesized through various methods, including the oxidation of hydroquinone, the oxidation of aniline, and the oxidation of phenol. The most commonly used method is the oxidation of hydroquinone. This method involves the reaction of hydroquinone with an oxidizing agent, such as potassium permanganate or hydrogen peroxide, in the presence of a catalyst, such as sulfuric acid or acetic acid. The reaction produces quinone as a yellow crystalline solid.
Applications De Recherche Scientifique
Quinone has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, quinone is used as a reagent for various reactions, such as the Baeyer-Villiger oxidation and the Friedel-Crafts acylation. In biochemistry, quinone is involved in various biological processes, such as electron transfer and oxidative phosphorylation. In pharmaceuticals, quinone is used as an antitumor agent, an antibacterial agent, and an antifungal agent.
Propriétés
Numéro CAS |
13225-81-5 |
|---|---|
Nom du produit |
Chromeno(4,3-c)chromene-5,11-dione |
Formule moléculaire |
C16H8O4 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
chromeno[4,3-c]chromene-5,11-dione |
InChI |
InChI=1S/C16H8O4/c17-15-13-9-5-1-3-7-11(9)19-16(18)14(13)10-6-2-4-8-12(10)20-15/h1-8H |
Clé InChI |
KIGZKBSNSXPIOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



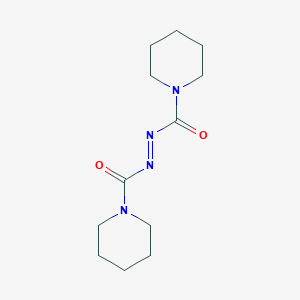
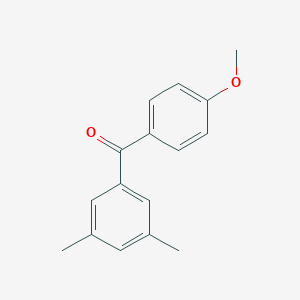
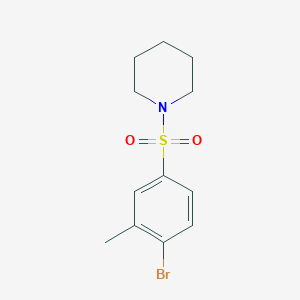
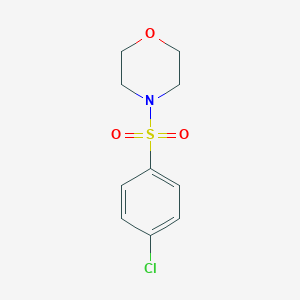
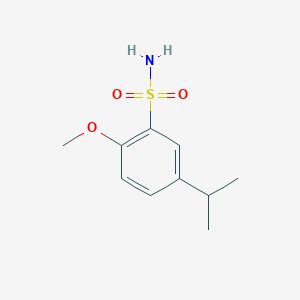
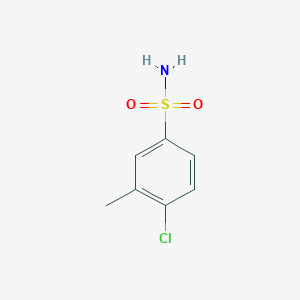

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
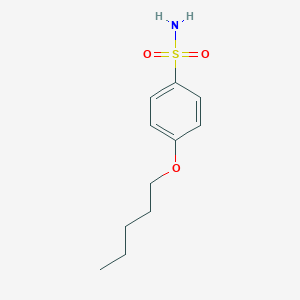
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
